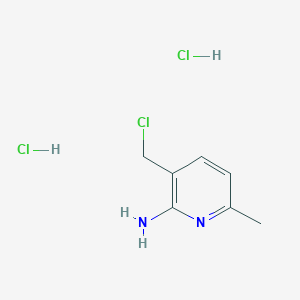
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide is a chemical compound that belongs to the class of organic compounds known as pyridines. It is characterized by the presence of a methoxy group attached to the pyridine ring and an ethanamine side chain. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine.
Alkylation: The 2-methoxypyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine side chain.
Hydrobromide Formation: The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions followed by purification steps to ensure the desired purity and yield. The process may also include crystallization and drying steps to obtain the final product in a solid form.
化学反应分析
Types of Reactions
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and ethanamine side chain can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
科学研究应用
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and receptor binding.
Medicine: Investigated for potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride
- ®-1-(2-Methoxypyridin-4-yl)ethanamine
- 2-(4-Methyl-1-piperazinyl)ethanamine
Uniqueness
2-(2-Methoxypyridin-4-yl)ethanamine hydrobromide is unique due to its specific combination of a methoxy group and an ethanamine side chain attached to the pyridine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
属性
分子式 |
C8H13BrN2O |
|---|---|
分子量 |
233.11 g/mol |
IUPAC 名称 |
2-(2-methoxypyridin-4-yl)ethanamine;hydrobromide |
InChI |
InChI=1S/C8H12N2O.BrH/c1-11-8-6-7(2-4-9)3-5-10-8;/h3,5-6H,2,4,9H2,1H3;1H |
InChI 键 |
LVCGHMGYYMCBDI-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=CC(=C1)CCN.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Hydroxy-2-[3-methoxy-4,5-bis(methoxymethoxy)phenyl]-7-(methoxymethoxy)-4H-chromen-4-one](/img/structure/B13660971.png)
![6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)
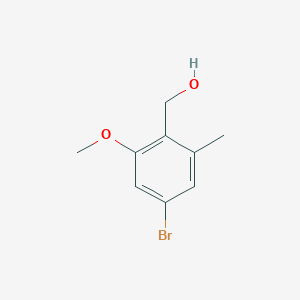
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)
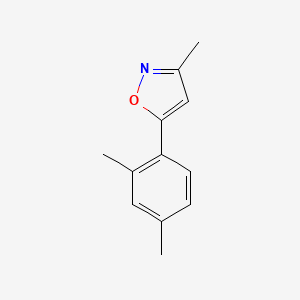
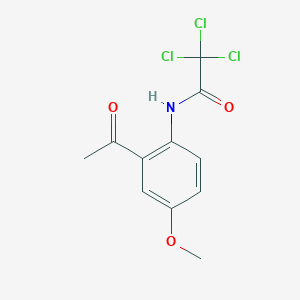
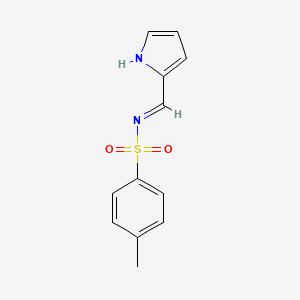
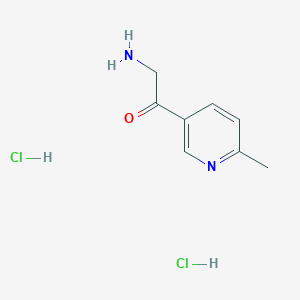
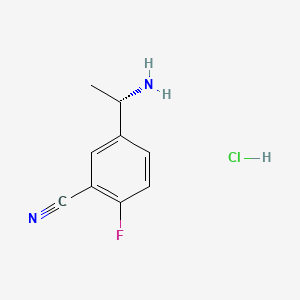
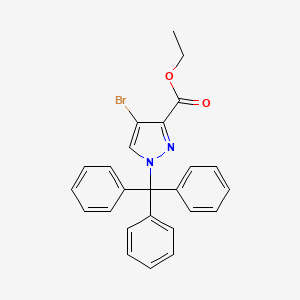
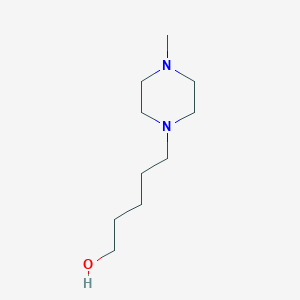
![2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13661011.png)

